MA242 free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

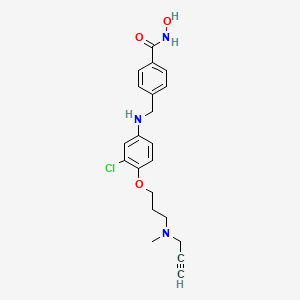

MA242 free base is a specific dual inhibitor of murine double minute 2 (MDM2) and nuclear factor of activated T cells 1 (NFAT1). This compound is known for its ability to induce apoptosis in pancreatic cancer cell lines by binding directly to MDM2 and NFAT1 with high affinity, leading to the degradation of these proteins and inhibition of NFAT1-mediated MDM2 transcription .

Vorbereitungsmethoden

The synthesis of MA242 free base involves high-throughput virtual and cell-based screening to identify a lead compound that can bind both MDM2 and NFAT1 with high affinity . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .

Analyse Chemischer Reaktionen

MA242 free base undergoes several types of chemical reactions, primarily focusing on its interaction with MDM2 and NFAT1. The compound induces the degradation of these proteins and inhibits their transcriptional activity . Common reagents and conditions used in these reactions include incubation with pancreatic cancer cell lines at concentrations ranging from 0.05 to 5 micromolar for 72 hours . The major products formed from these reactions are the degraded proteins of MDM2 and NFAT1 .

Wissenschaftliche Forschungsanwendungen

MA242 free base has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the interactions between MDM2 and NFAT1. In biology and medicine, this compound is utilized to induce apoptosis in pancreatic cancer cell lines, making it a valuable compound for cancer research . Additionally, it has shown selective cytotoxicity against hepatocellular carcinoma cells by inhibiting the NFAT1-MDM2 pathway . In industry, this compound is used for the development of new therapeutic agents targeting MDM2 and NFAT1 .

Wirkmechanismus

MA242 free base exerts its effects by binding directly to MDM2 and NFAT1 with high affinity. This binding induces the degradation of these proteins and inhibits NFAT1-mediated MDM2 transcription . The compound selectively induces apoptosis in pancreatic cancer cell lines, regardless of the p53 status of the cells . In vitro studies have shown that this compound significantly decreases the levels of MDM2 and NFAT1 proteins at low concentrations . In vivo studies have demonstrated that this compound suppresses orthotopic pancreatic tumor growth without significant host toxicity .

Vergleich Mit ähnlichen Verbindungen

MA242 free base is unique in its dual inhibition of MDM2 and NFAT1, which distinguishes it from other compounds that target only one of these proteins. Similar compounds include nutlin-3a, which targets the p53-binding domain of MDM2, and other MDM2 inhibitors that do not affect NFAT1 . This compound’s ability to inhibit both MDM2 and NFAT1 makes it a promising candidate for the treatment of cancers that are deficient in functional p53 .

Eigenschaften

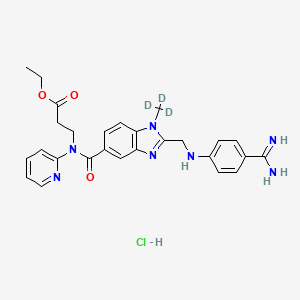

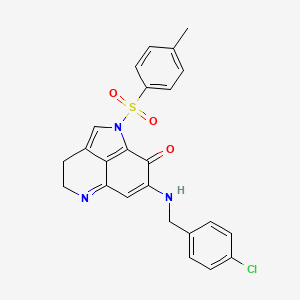

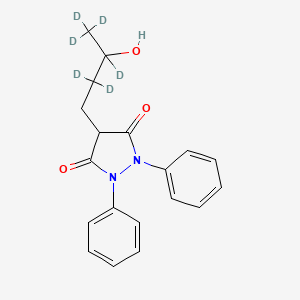

Molekularformel |

C24H20ClN3O3S |

|---|---|

Molekulargewicht |

466.0 g/mol |

IUPAC-Name |

10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |

InChI |

InChI=1S/C24H20ClN3O3S/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16/h2-9,12,14,27H,10-11,13H2,1H3 |

InChI-Schlüssel |

OAGZTFIEDOSHHS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)